Product packaging for Sodium iodide dihydrate(Cat. No.:CAS No. 13517-06-1)

Sodium iodide dihydrate

Cat. No.: B077439
CAS No.: 13517-06-1
M. Wt: 185.925 g/mol
InChI Key: VEEIYHUOLCUPSA-UHFFFAOYSA-M
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Description

Sodium iodide dihydrate (NaI·2H₂O) is a high-purity inorganic salt extensively utilized in scientific research, particularly in organic synthesis and electrochemistry. Its primary research value lies in its role as a highly soluble iodide ion (I⁻) source. In organic chemistry, it is a crucial reagent for the Finkelstein reaction, facilitating the nucleophilic substitution of alkyl chlorides or bromides to form alkyl iodides, which are more reactive intermediates for further transformations. The dihydrate form offers enhanced handling and solubility in various solvents compared to the anhydrous salt. In materials science and electrochemistry, this compound serves as a key component in the formulation of electrolytes for dye-sensitized solar cells (DSSCs) and as a precursor for sodium iodide scintillation crystals used in radiation detection after dehydration. Its mechanism of action is rooted in the nucleophilicity and polarizability of the iodide ion, which promotes SN2 reactions, and its ionic conductivity when dissolved. This reagent is essential for developing pharmaceutical intermediates, studying reaction mechanisms, and advancing energy storage and conversion technologies. Researchers value its consistent performance and high purity, which are critical for reproducible experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4INaO2 B077439 Sodium iodide dihydrate CAS No. 13517-06-1

Properties

IUPAC Name

sodium;iodide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEIYHUOLCUPSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Na+].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4INaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635610
Record name Sodium iodide--water (1/1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.925 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13517-06-1
Record name Sodium iodide--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium iodide dihydrate
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Fundamental Chemical Research on Sodium Iodide Dihydrate

Synthetic Methodologies and Reaction Pathways

The production of high-purity sodium iodide dihydrate is crucial for its various applications. Research has led to the development of several synthetic methodologies, each with distinct reaction pathways and advantages in terms of purity and yield.

A primary and straightforward method for synthesizing sodium iodide is through the neutralization reaction of an acid and a base. justdial.com This approach typically involves reacting hydroiodic acid (HI) with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). chembk.comjustdial.comsolubilityofthings.com

The reaction with sodium hydroxide is a direct acid-base neutralization:

HI + NaOH → NaI + H₂O

When using sodium carbonate, the reaction produces sodium iodide, water, and carbon dioxide gas:

2HI + Na₂CO₃ → 2NaI + H₂O + CO₂

Following the reaction, the resulting solution is typically evaporated to crystallize the sodium iodide. chembk.com To obtain the dihydrate form, the crystallization process is controlled at temperatures below 65°C. chembk.comatamanchemicals.com The purity of the final product is highly dependent on the purity of the initial reactants. google.com

Reactant 1 Reactant 2 Products Description
Hydroiodic Acid (HI)Sodium Hydroxide (NaOH)Sodium Iodide (NaI), Water (H₂O)A direct acid-base neutralization reaction. justdial.com
Hydroiodic Acid (HI)Sodium Carbonate (Na₂CO₃)Sodium Iodide (NaI), Water (H₂O), Carbon Dioxide (CO₂)A neutralization reaction that produces a salt, water, and carbon dioxide gas. chembk.com

The iron reduction method, also known as the iron scrap method, is another established route for producing sodium iodide. google.comchembk.com This process involves multiple steps. First, elemental iodine is reacted with iron powder or scraps to form ferrosoferric iodide (Fe₃I₈), which is then converted to sodium iodide. chembk.com

The typical reaction steps are as follows:

Formation of Iron Iodide: Iron reacts with iodine in an aqueous solution. This reaction is exothermic and requires cooling to maintain control. chembk.com

3Fe + 4I₂ → Fe₃I₈

Conversion to Sodium Iodide: The iron iodide solution is then treated with a sodium salt, typically sodium carbonate, to precipitate iron carbonates and leave sodium iodide in the solution. chembk.com

Fe₃I₈ + 4Na₂CO₃ → 8NaI + Fe₃(CO₃)₄ (precipitate)

After the reaction, the iron carbonate precipitate is filtered off, and the remaining sodium iodide solution is concentrated and crystallized to yield the final product. chembk.com A variation of this method involves reacting sodium iodate (B108269) with iron powder to reduce the iodate to iodide. atamanchemicals.com

Step Reactants Products Key Process
1Iron (Fe), Iodine (I₂)Ferrosoferric Iodide (Fe₃I₈)Reaction of iron with an excess of iodine in water. chembk.com
2Ferrosoferric Iodide (Fe₃I₈), Sodium Carbonate (Na₂CO₃)Sodium Iodide (NaI), Iron Carbonate (Fe₃(CO₃)₄)Precipitation of iron and formation of soluble sodium iodide. chembk.com

A method for synthesizing high-purity sodium iodide utilizes iodine, sodium carbonate, and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). google.comgoogle.com This technique is noted for its high yield and purity, making it suitable for producing materials for sensitive applications like scintillation crystals. google.comiaea.org

In this process, iodine and sodium carbonate react in water. google.com This initial reaction can be slow but is facilitated by the addition of a small amount of sodium iodide as a catalyst to help dissolve the iodine. google.comiaea.org The reaction forms sodium iodide, but also byproducts such as sodium hypoiodite (B1233010) (NaIO) and sodium iodate (NaIO₃). iaea.org

The key reactions are:

3I₂ + 3Na₂CO₃ → 5NaI + NaIO₃ + 3CO₂

3NaIO₃ + N₂H₄·H₂O → 3NaI + N₂ + 3H₂O

The hydrazine also reduces any hypoiodite formed.

This method avoids the use of sodium hydroxide, which can be difficult to obtain in high purity, thus reducing impurities in the final product. google.com The resulting NaI solution can then be purified and crystallized. google.com

Reactants Reducing Agent Key Byproducts Reduced Advantages
Iodine (I₂), Sodium Carbonate (Na₂CO₃)Hydrazine Hydrate (N₂H₄·H₂O)Sodium Iodate (NaIO₃), Sodium Hypoiodite (NaIO)High purity and high yield. google.comgoogle.com

Electrochemical methods offer a modern approach to chemical synthesis. An electrochemical process for producing sodium iodide has been documented, which involves passing an electric current through an aqueous solution containing sodium hydroxide and iodine. google.comgoogle.com More recent research has focused on the electrochemical generation of reactive iodine species for various chemical reactions, a principle that can be applied to NaI synthesis. ucl.ac.ukmdpi.com

In a potential electrochemical synthesis of sodium iodide, iodide ions (I⁻) from a source like potassium iodide or sodium iodide itself are oxidized at an anode to form molecular iodine (I₂). Simultaneously, at a cathode, water can be reduced to produce hydroxide ions (OH⁻) and hydrogen gas. These hydroxide ions then react with the electrochemically generated iodine in the presence of sodium ions (Na⁺) to form sodium iodide and sodium hypoiodite. The hypoiodite can be further reduced to iodide either electrochemically or by a chemical reducing agent.

A key advantage of electrochemical synthesis is the precise control over reaction conditions through the applied potential, which can lead to high-purity products. ucl.ac.uk

Understanding the reaction mechanisms is key to optimizing synthesis. In the hydrazine hydrate-assisted method, the initial addition of a small quantity of NaI is crucial. google.com It acts as a catalyst by reacting with iodine to form polyiodide ions (e.g., I₃⁻), which are more soluble in the aqueous solution than iodine itself, thereby accelerating the reaction with sodium carbonate. google.comiaea.org

The reaction between iodine and sodium carbonate in water is complex, leading to an equilibrium mixture of iodide, hypoiodite, and iodate. The role of hydrazine hydrate is to reductively drive this equilibrium entirely toward the formation of the desired iodide anion (I⁻), thus ensuring a high conversion rate of the initial iodine reactant. iaea.org

Studies on NaI in different chemical systems, such as its use as a catalyst in retro-Michael additions, have shown that the iodide ion can participate in the formation of electrophilic intermediates. ias.ac.in While not directly related to its synthesis, these studies highlight the reactive nature of the iodide ion. Furthermore, investigations into gas hydrate formation have explored the interaction between sodium iodide and water molecules at interfaces, providing insights into the hydration process and the alignment of water molecules around the ions, which is fundamental to the formation of the dihydrate crystal structure. acs.orgacs.org

Mechanistic Investigations of Formation Reactions

Kinetic and Thermodynamic Studies of Synthesis

The synthesis of sodium iodide often involves the reaction of sodium hydroxide or sodium carbonate with hydriodic acid or an acidic iodide solution, followed by crystallization. atamanchemicals.com The formation of the dihydrate, NaI·2H₂O, is a crucial aspect of this process, particularly at temperatures below 65°C. atamanchemicals.com

Kinetic and thermodynamic studies are essential for optimizing the synthesis of high-purity sodium iodide. While specific studies focusing solely on the kinetics and thermodynamics of NaI·2H₂O synthesis are not extensively detailed in the provided results, general principles of reaction kinetics and thermodynamics are applicable. uns.ac.id The rate of reaction and the equilibrium position are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.

For instance, one method for synthesizing high-purity sodium iodide utilizes iodine and sodium carbonate. google.com The process involves an exothermic reaction where temperature control between 40-70°C is crucial. google.com This suggests that the reaction kinetics are sensitive to temperature, a key parameter in thermodynamic and kinetic control of a reaction. The use of hydrazine hydrate as a reducing agent to convert intermediate products like sodium iodate and sodium hypoiodite into sodium iodide indicates a multi-step reaction pathway, each with its own kinetic and thermodynamic profile. google.com

Furthermore, studies on ion pairing of sodium iodide at interfaces, while not directly about synthesis, provide insights into the fundamental interactions that govern the formation of the crystal lattice from solution. nih.gov These studies examine the thermodynamic and kinetic aspects of ion association and dissociation, which are the elementary steps in the crystallization process. nih.gov

Impurity Formation and Control Mechanisms

A significant challenge in the synthesis of sodium iodide is the management of impurities. Iodides are susceptible to oxidation by atmospheric oxygen, leading to the formation of molecular iodine (I₂). This I₂ can then complex with iodide ions (I⁻) to form the triiodide ion (I₃⁻), which imparts a yellow or brown color to the otherwise white sodium iodide. atamanchemicals.comwikipedia.org This oxidation process is accelerated by the presence of water and light. wikipedia.org Therefore, to maintain purity, sodium iodide should be stored in dark, low-temperature, and low-humidity conditions. wikipedia.org

During synthesis, the purity of the reactants is a critical factor. For example, the use of sodium carbonate (Na₂CO₃) is preferred over sodium hydroxide (NaOH) in some high-purity applications because Na₂CO₃ is typically available in higher purity, thus introducing fewer impurities into the final product. google.com

The formation of oxygen-containing impurities due to hydrolysis during heating is another major concern. functmaterials.org.ua Dehydration of alkali metal iodide crystallohydrates without causing hydrolysis can be challenging. functmaterials.org.ua For instance, the dehydration of lithium iodide crystallohydrate in a vacuum can still result in a product containing lithium hydroxide. functmaterials.org.ua

Purification methods are employed to remove these impurities. Crystallization from a water/ethanol solution followed by vacuum drying is a common technique. atamanchemicals.com Another method involves dissolving the sodium iodide in acetone, filtering, and cooling to precipitate the crystals, which are then heated under vacuum to remove the solvent. atamanchemicals.com In a specific synthesis process, after the initial reaction, the resulting sodium iodide solution is allowed to stand for precipitation, followed by filtration to remove impurities. google.com The pH of the solution is also controlled, typically to a slightly alkaline range of 8-9.5, to help maintain the stability of the iodide. atamanchemicals.com

Crystallographic and Solid-State Investigations

The solid-state properties of this compound have been a subject of detailed crystallographic studies, revealing the arrangement of atoms and ions within its crystal lattice.

Crystal Structure Determination and Refinement

The crystal structure of this compound (NaI·2H₂O) has been determined through X-ray diffraction techniques. It crystallizes in the monoclinic crystal system. atamanchemicals.com The refinement of the crystal structure provides precise information about the positions of the atoms, bond lengths, and bond angles.

Unit Cell Parameters and Space Group Analysis

The unit cell is the basic repeating unit of a crystal structure. For this compound, the monoclinic unit cell is characterized by the following parameters:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.994(2) Å
b28.358(8) Å
c19.500(3) Å
β102.04(1)°
Volume (V)6486.7(4) ų
Z4

Table generated from data in the text. researchgate.net

The space group P2₁/c indicates the symmetry elements present in the crystal structure. researchgate.net

Coordination Geometries within the Crystal Lattice

In the crystal lattice of this compound, the sodium ions (Na⁺) are coordinated by both water molecules and iodide ions. The coordination geometry describes the arrangement of these surrounding atoms. In many hydrated salt structures, the cation is coordinated by water molecules. core.ac.uk For instance, in a hydrated sodium iodide coordination polymer involving an organic ligand, the sodium atoms are shown to be coordinated in a μ₂ fashion. researchgate.net In the case of sodium chloride dihydrate (NaCl·2H₂O), which can serve as a structural analog, the sodium ion is also coordinated by water molecules. wikipedia.org In various hydrated alkali halide cocrystals, the coordination number of the alkali metal cation can vary, for example, from 6 to 9. srce.hracs.org

Isostructurality Studies with Other Alkali Metal Halide Hydrates

Isostructurality refers to different chemical compounds having the same crystal structure. Studies on alkali metal halide hydrates have revealed instances of isostructural relationships. For example, cocrystals of barbituric acid with sodium chloride dihydrate (BAH·NaCl·2H₂O) have been found to be isostructural with other chlorides and bromides. srce.hr Similarly, the sodium bromide and sodium iodide complexes of glucose have been reported to be isostructural. core.ac.uk The study of isostructurality helps in understanding the factors that govern the formation of crystal structures and allows for the prediction of properties of new materials. mdpi.com The formation of hydrates is common for many alkali halides, with varying numbers of water molecules, and comparing their structures provides insight into the role of the cation, anion, and water molecules in the crystal packing. researchgate.net

Intermolecular Interactions and Bonding Peculiarities

The crystalline structure of this compound is a result of a delicate balance of various intermolecular forces. These interactions not only define the arrangement of ions and water molecules in the crystal lattice but also provide insight into its tendency to form co-crystals with a variety of solvents. researchgate.netrsc.org

Analysis of Cation–Anion, Cation–Water, and Anion–Water Contacts

In the crystal structure of this compound, the ions and water molecules are held together by a combination of Na-I and Na-O electrostatic interactions, as well as O-H⋯I hydrogen bonds. rsc.org The distances for the I⋯O separations are in the range of 3.5651(8) to 3.6421(7) Å. rsc.org An analysis of the chemical bonding indicates that the crystal packing is influenced more by the interactions with water molecules than by the direct cation-anion bonds. rsc.org

A study utilizing Bader's "Atoms in Molecule" theory estimated the energies of these different contacts, providing a quantitative comparison of their strengths. researchgate.netrsc.orgrsc.org This analysis revealed that the interactions in sodium iodide are of an intermediate type, a unique feature when compared to other rock-salt structures where cation-anion contacts are typically of the closed-shell type. rsc.org

Interaction TypeDescription
Cation–Anion (Na⁺–I⁻)Electrostatic attraction between the sodium cation and the iodide anion. These interactions are noted to be less dominant in determining the overall crystal packing compared to interactions with solvent molecules. rsc.org
Cation–Water (Na⁺–H₂O)Electrostatic interaction between the sodium cation and the oxygen atom of the water molecules. rsc.org
Anion–Water (I⁻–H₂O)Hydrogen bonding between the iodide anion and the hydrogen atoms of the water molecules (O–H⋯I). rsc.org These interactions play a significant role in the hydration shell surrounding the iodide ion. acs.org
Hydrogen-Bond Network Characterization

The hydrogen-bond network in this compound is a crucial element of its structure. The O–H⋯I hydrogen bonds are a defining feature, and their characteristics can be described by the topological properties of the electron density. researchgate.net Quantum dynamics simulations on the iodide-dihydrate complex have provided evidence for tunneling in hydrogen-bond rearrangements, even at low temperatures. springernature.com This suggests a dynamic nature to the hydrogen bonding within the crystal.

Studies on the iodide-dihydrate complex have shown that the presence of the iodide ion weakens the water-water hydrogen bonds, which in turn speeds up the rearrangement of the hydrogen bonds compared to a pure water trimer. springernature.com This is an interesting contrast to the behavior in bulk aqueous solutions where the iodide ion is observed to slow down the hydrogen-bond rearrangement dynamics in its first hydration shell. springernature.com

Electron Density Distribution Analysis (e.g., Bader's "Atoms in Molecule" Theory)

The "Atoms in Molecule" (AIM) theory developed by Bader provides a powerful tool for analyzing the electron density distribution in crystalline this compound. researchgate.netrsc.orgacs.orgresearchgate.netias.ac.inwikipedia.org This theoretical framework allows for a detailed examination of the chemical bonding peculiarities by identifying critical points in the electron density. researchgate.net

The application of AIM theory to this compound has enabled the estimation of energies for the cation-anion, cation-water, and anion-water contacts. researchgate.netrsc.org This analysis has shown that the Na-I interactions are of an intermediate type, which is a distinctive feature of sodium iodide. rsc.org The topological properties of the electron density at the bond critical points provide a quantitative measure of the strength and nature of the various intermolecular interactions within the crystal. researchgate.net

Phase Transition Mechanisms and Thermodynamics

The phase transitions of this compound, particularly its transformation to the anhydrous form, are of significant interest. These transitions are governed by thermodynamic principles and can involve the formation of metastable phases.

Hydrate-Anhydrate Transition Pathways

This compound loses its crystal water at temperatures above 65°C. atamanchemicals.com The transition from the dihydrate to the anhydrous form (NaI) is an invariant transition that occurs at 68°C under a water vapor pressure of 74.8% NaI, or at 68.2°C and a water vapor pressure of 6.32 Pa. functmaterials.org.ua The dehydration process can be influenced by factors such as temperature and the surrounding atmosphere. iaea.org For instance, in a vacuum, the decomposition of NaI·2H₂O can occur even at room temperature. nbuv.gov.ua

The process of dehydration can be complex, with studies indicating that water release can occur over a wide temperature range, suggesting the presence of impurity phases in some samples. nbuv.gov.ua

Metastable Phase Formation and Transformation Kinetics

Metastable phases of sodium iodide hydrate have been reported to exist. functmaterials.org.uagoogle.comgoogle.com One such metastable form is suggested to exist in the 30-40°C range, with a proposed composition of NaI·0.5H₂O. functmaterials.org.ua Another metastable phase shows an invariant transition at 60°C and 74.5% NaI. functmaterials.org.ua

Co-crystallization Tendencies and Mechanisms

Sodium iodide exhibits a notable tendency to form co-crystals with a variety of solvents, a characteristic that distinguishes it from other sodium halides like sodium chloride. rsc.org This propensity is so pronounced that the crystallization of sodium iodide from a solution is often governed more by the interactions between the ions and the solvent molecules than by the electrostatic forces between the sodium and iodide ions themselves. rsc.org The co-crystallization with acetone, for instance, is a well-established method for the purification of sodium iodide. rsc.org

The underlying mechanism for this strong co-crystallization tendency lies in the energetics of the bonds formed. Analysis of the crystalline structure of this compound reveals that the interactions between the sodium cation and water (Na–O) and the iodide anion and water (O–H…I) are energetically more significant than the direct sodium-iodide (Na–I) interionic contacts. rsc.org This indicates that the crystal packing in solvated sodium iodide salts is primarily dictated by these relatively strong cation-solvent and anion-solvent interactions. rsc.org

Mechanochemical processes, such as ball milling, can also induce reactions and phase transformations. Studies on the mechanochemical ion metathesis between sodium iodide and potassium chloride have shown that the reaction proceeds in incremental steps upon the impact of the milling balls, following pseudo-zero order kinetics after an initial mixing period. rsc.org Sodium iodide is known to be highly hygroscopic, readily forming the dihydrate upon contact with air or humidity. rsc.org

Single Crystal Growth Research

The growth of high-quality single crystals of sodium iodide is crucial for its application in scintillation detectors. Research in this area has focused on optimizing growth conditions and understanding and controlling crystal defects.

Thallium-doped sodium iodide (NaI:Tl) is a benchmark scintillation material, valued for its high light yield and cost-effectiveness. berkeleynucleonics.com The optimization of its scintillation performance has been a long-standing goal. aip.org Growth techniques such as the Bridgman-Stockbarger, Czochralski, and Kyropoulos methods are commonly employed to produce large single crystals. berkeleynucleonics.comresearchgate.netibs.re.kr

Key parameters that can be fine-tuned during crystal growth include temperature gradients, cooling rates, and the concentration of the thallium activator. atamanchemicals.comwikipedia.orggoogle.com The luminescence properties, such as light output and energy resolution, are highly dependent on these conditions. umoptics.com For example, the light output of NaI:Tl varies with ambient temperature, peaking around room temperature. umoptics.com

A significant area of research involves the use of co-dopants to enhance performance. Studies have shown that co-doping NaI:Tl with elements like europium (Eu²⁺) and calcium (Ca²⁺) can lead to substantial improvements in both light output and energy resolution. aip.orggoogle.com A combinatorial approach, combining experimental design with rapid crystal growth and evaluation, has proven effective in identifying optimal co-doping compositions. aip.org For instance, a composition of 0.1% mol Tl⁺, 0.1% mol Eu²⁺, and 0.2% mol Ca²⁺ has been shown to increase the light output from 44,000 to 52,000 photons/MeV and improve the energy resolution from 6.3% to 4.9% at 662 keV. aip.org

Growth Method Key Optimization Parameters Resulting Improvement
Bridgman-StockbargerActivator (Tl) concentration, Co-dopants (e.g., Eu²⁺, Ca²⁺), Cooling rate berkeleynucleonics.comaip.orggoogle.comEnhanced light output and energy resolution aip.org
KyropoulosUniform Tl concentration, Control of crystal diameter and height ibs.re.krsissa.itGrowth of large, uniform crystals for specific applications sissa.it
CzochralskiPulling and rotation speeds, Melt purity ibs.re.krProduction of ultra-pure scintillation crystals ibs.re.kr
Skull MethodTemperature fields, Activator content researchgate.netUniform activator distribution in large ingots researchgate.net

The performance of sodium iodide scintillation crystals is intrinsically linked to their defect chemistry. Point defects, such as Schottky defects (vacancies at both cation and anion sites), are the predominant type in sodium iodide. researchgate.net The migration of these vacancies, particularly cation vacancies, is the primary mechanism for ionic conduction and self-diffusion. researchgate.net

The presence of divalent cation impurities, even at parts-per-million levels, can lead to the formation of impurity-vacancy dipoles (e.g., a divalent cation associated with a sodium vacancy), which can be detected by techniques like ionic thermocurrents (ITC). researchgate.net The enthalpy for the formation of Schottky defects in NaI has been estimated to be around 2.27 eV. researchgate.net

Other defects, such as F-centers (an electron trapped in an anion vacancy), can be formed in the crystal lattice and are observable through their characteristic absorption spectra. nasa.gov The inherent polycrystalline nature of NaI films grown by deposition can also introduce additional defect levels. mdpi.com Control over these defects is crucial. This can be achieved through the purification of raw materials, as higher purity leads to better crystal transparency and physical properties, and by carefully controlling the growth atmosphere and post-growth treatments like annealing. researchgate.netgoogle.comgoogle.com Hot-forging is another technique used to improve the mechanical properties of NaI crystals by creating a sub-grain structure that resists fracture, without negatively impacting scintillation properties. umoptics.com

Solution Chemistry and Hydration Phenomena

The behavior of sodium iodide in water is central to its chemistry, with the solvation of the iodide ion being a key phenomenon.

In aqueous solutions, the iodide ion (I⁻) organizes surrounding water molecules into distinct solvation shells. Experimental and theoretical studies have provided a detailed picture of this hydration structure. Unlike smaller halides, the iodide ion is considered a "chaotropic" or structure-breaking ion, meaning it disrupts the hydrogen-bonding network of bulk water.

Recent models propose a more complex picture than simple concentric spheres of water molecules. nih.gov A tetrahedral hydration structure has been suggested for the iodide ion, where a "tight" first hydration shell consists of water molecules strongly interacting with the ion via hydrogen bonds, influenced by the iodide's lone pairs of electrons. nih.gov This is surrounded by a "loose" first shell of water molecules that are less structured and only slightly perturbed. nih.gov X-ray absorption spectroscopy studies have identified a well-defined single solvation sphere for iodide, containing approximately 8-9 water molecules at a distance of about 3.50-3.60 Å. openaccessrepository.it

In concentrated sodium iodide solutions, the interactions between iodide ions and water molecules become more complex, leading to the formation of distinct water-iodide species. Raman spectroscopy has been a particularly powerful tool for investigating these species. acs.orgnih.govacs.org

Studies focusing on the bending vibration of water have shown that as the concentration of NaI increases, the Raman signal is significantly enhanced. acs.orgnih.gov This enhancement is attributed to a pre-resonance effect with the iodide-water charge-transfer transition. acs.org By using multivariate curve resolution (MCR) to analyze the Raman spectra, researchers have successfully decomposed the spectra into components corresponding to:

Bulk water. nih.gov

Water molecules interacting with a single iodide ion (I⁻···H-O-H···O). nih.gov

Water molecules interacting with two iodide ions (I⁻···H-O-H···I⁻). nih.gov

The formation of these di-iodide species becomes more prevalent at higher concentrations. acs.org The Raman spectrum of solid this compound itself supports the assignment of the di-iodide water species observed in concentrated solutions. acs.orgnih.gov These studies also indicate that the influence of a single iodide ion extends beyond its first solvation shell, affecting the Raman spectrum of roughly 22 surrounding water molecules at lower concentrations. acs.orgnih.govacs.org

Water-Iodide Species Description Relative Raman Scattering Cross Section (at 398 nm)
Mono-iodide waterWater molecule interacting with one iodide ion (I⁻···H-O-H···O) nih.gov4.0 ± 0.6 acs.orgacs.org
Di-iodide waterWater molecule interacting with two iodide ions (I⁻···H-O-H···I⁻) nih.gov14.0 ± 0.1 acs.orgacs.org

Aqueous Solvation Structures of Iodide Ions

Influence of Iodide on Water Bending Vibration

The presence of iodide ions in an aqueous solution significantly affects the vibrational behavior of water molecules, particularly the H-O-H bending vibration. acs.orgnih.gov Studies using Raman spectroscopy have revealed a distinct, nonlinear increase in the intensity of the water bending vibration as the concentration of sodium iodide (NaI) rises. acs.orgnih.govresearchgate.net This enhancement is strongly dependent on the excitation photon energy, which points to a preresonance effect associated with the iodide-water charge-transfer (CTTS) transition. acs.orgresearchgate.netresearchgate.net

By decomposing the Raman spectra of NaI solutions, researchers have identified three distinct spectral components: one for bulk water, one for water molecules interacting with a single iodide ion (I⁻···H–O–H···O), and one for water molecules interacting with two iodide ions (I⁻···H–O–H···I⁻). acs.orgnih.govresearchgate.net The Raman spectrum of solid this compound provides supporting evidence for the assignment of the di-iodide-associated water species. acs.orgnih.govresearchgate.net

The influence of anions on the water bending mode is not solely dictated by the strength of the hydrogen-bond interaction but also by the anion's shape. amolf.nlresearchgate.net For instance, the spherical I⁻ ion allows for greater angular freedom in the hydrogen bond compared to the tetrahedral perchlorate (B79767) (ClO₄⁻) ion. researchgate.net This interaction leads to a redshift in the absorption spectrum of the bending mode with increasing salt concentration. amolf.nl

Extent of Iodide Influence on Surrounding Water Molecules

The influence of an iodide ion extends beyond its immediate neighbors in the first hydration shell. acs.orgnih.govresearchgate.net At lower concentrations, each iodide ion has been found to affect the Raman spectrum of approximately 22 surrounding water molecules, indicating a long-range perturbation of the water structure. acs.orgnih.govresearchgate.netresearchgate.net

Advanced modeling techniques that go beyond simple radial descriptions reveal a more complex picture of the hydration environment. nih.govacs.org These models propose a tetrahedral "tight" first hydration shell where four water molecules have strong hydrogen bond interactions with the iodide ion's lone pairs. nih.govacs.org This is surrounded by a "loose" hydration shell composed of unstructured solvent molecules that are only slightly perturbed by the ion's electrostatic charge. nih.gov This distinction highlights that the conventional first solvation shell, typically defined by a distance cutoff, contains water molecules with vastly different interaction strengths and orientations relative to the ion. acs.org In the case of the large and diffuse iodide ion, some water molecules within the first shell cutoff distance may not even be oriented to interact with the ion, instead pointing their hydrogen atoms away to interact with other water molecules. acs.org

Simulations show that the first solvation shell around an iodide ion is not sharply defined, allowing for the rapid exchange of water molecules. nih.gov The iodide-oxygen (I⁻···O) radial distribution function (RDF) shows a first peak maximum at approximately 3.70 Å, with the first solvation shell extending to about 4.16 Å. nih.govacs.org The coordination number for the iodide ion has been calculated to be around 7.63, with about 73% of these water molecules being hydrogen-bonded to the ion. acs.org

Table 1: Hydration Shell Properties of Iodide Ion
PropertyValueMethod/Source
Affected Water Molecules per Ion (low conc.)~22Raman Spectroscopy acs.orgnih.govresearchgate.net
I⁻···O First Peak Maximum~3.70 ÅMolecular Dynamics nih.gov
First Solvation Shell Cutoff (I⁻···O)~4.16 ÅAb Initio MD acs.org
Coordination Number7.63Ab Initio MD acs.org
Hydrogen Bond Number5.65Ab Initio MD acs.org
% H-Bonded Water in First Shell~73%Ab Initio MD acs.org

Ion-Water and Ion-Ion Interactions in Solution

The behavior of sodium iodide in water is governed by a complex balance of ion-water and ion-ion interactions, which dictate the solution's thermodynamic and kinetic properties.

In solution, sodium and iodide ions can exist not only as fully solvated, independent ions but also as ion pairs. The formation and dissociation of these pairs are significantly influenced by the surrounding environment, such as the bulk solution versus the air-water interface. nih.govaip.org Simulations examining the thermodynamics and kinetics of sodium iodide ion pairing show that the interfacial environment significantly affects these processes. nih.govaip.org The interface has been shown to suppress the dissociation of the NaI ion pair. aip.org The relaxation times for ion pair dissociation were found to increase from 20 ps in the bulk to 72 ps at the interface, underscoring the substantial impact of the local environment on ion-pairing kinetics. aip.org This behavior is crucial for understanding reactive chemical phenomena at interfaces. nih.gov

The solvation of anions like iodide is a fundamental process that is energetically weaker than for most cations and comparable to water-water interactions in the bulk liquid. acs.org Spectroscopic and theoretical studies consistently show that water molecules form weaker hydrogen bonds with I⁻ compared to the hydrogen bonds they form with each other. researchgate.net This weak hydration is a key characteristic of the iodide ion. researchgate.net

Novel hydration models suggest that the tetrahedral symmetry of the iodide ion's lone pairs induces a corresponding tetrahedral arrangement of the hydrogen atoms from the most strongly interacting water molecules. nih.govacs.org This moves beyond the traditional radial model, revealing hidden structural details in the anion's hydration shell. nih.govacs.org The interaction energy between an iodide ion and water has been experimentally estimated to be around 40 (±1) kJ/mol, which is weaker than the interaction for smaller halides like chloride. acs.org This weaker interaction results in a more flexible and less structured hydration shell. nih.govacs.org

Dynamics of Hydration Shells and Water Exchange

The environment around an iodide ion is highly dynamic, characterized by rapid fluctuations in hydrogen bonds and the exchange of water molecules between the hydration shell and the bulk. researchgate.netnih.gov Ab initio molecular dynamics simulations have identified multiple timescales for the spectral diffusion of water in the iodide hydration shell. acs.orgresearchgate.netnih.gov These include a very fast component on the order of ~150 fs, an intermediate timescale of ~2-3 ps, and a longer timescale of ~14-16 ps in dilute solutions. acs.orgresearchgate.netnih.gov

The short timescale corresponds to the intermolecular vibrations of the ion-water hydrogen bonds. researchgate.net The dynamics of these hydrogen bonds are rapid, with lifetimes calculated to be approximately 0.25 ps in concentrated iodide solutions. researchgate.net The water exchange process for the sodium cation (Na⁺), the counterion in sodium iodide solutions, has been studied and proceeds through an interchange-dissociative (Id) mechanism. aau.edu.et This involves a water molecule from the second hydration shell moving into the first shell, forming a transient intermediate before another water molecule is expelled. aau.edu.et While specific rates for iodide are complex due to its less-defined shell, the general picture is one of continuous and rapid exchange, reflecting the relatively weak ion-water interactions. acs.orgresearchgate.net

Table 2: Dynamic Properties of Iodide Hydration
PropertyValueComment/Method
Spectral Diffusion Timescale (Short)~150 fsDilute solution; Ab initio MD acs.orgresearchgate.netnih.gov
Spectral Diffusion Timescale (Intermediate)~2-3 psDilute solution; Ab initio MD acs.orgresearchgate.netnih.gov
Spectral Diffusion Timescale (Long)~14-16 psDilute solution; Ab initio MD acs.orgresearchgate.netnih.gov
Ion-Water H-Bond Lifetime~0.25 psConcentrated solution; Ab initio MD researchgate.net
NaI Ion Pair Relaxation Time (Bulk)20 psMolecular Dynamics aip.org
NaI Ion Pair Relaxation Time (Interface)72 psMolecular Dynamics aip.org

Interfacial Electric Field Studies at Liquid-Air Interfaces

The behavior of ions at the interface between liquid water and air is crucial for understanding a variety of atmospheric and industrial processes. Research into aqueous sodium iodide (NaI) solutions has provided significant insights into the interfacial electric field and the arrangement of ions and water molecules at this boundary.

Studies employing vibrational sum frequency generation (SFG) spectroscopy have revealed that iodide anions significantly perturb the structure of water at the air-liquid interface. osu.eduacs.org Unlike sodium fluoride (B91410) and sodium chloride solutions, which have interfacial water structures similar to that of pure water, sodium iodide solutions exhibit considerable distortion of the hydrogen-bonding network. osu.eduacs.org Analysis of SFG spectra suggests a higher concentration of iodide anions in the interfacial region compared to the bulk solution. osu.edu This observation is supported by molecular dynamics (MD) simulations, which indicate that the addition of NaI to water leads to an increased ordering of hydrogen-bonded water molecules at the interface. psu.edu

Further investigations using a combination of MD simulations and SFG vibrational spectroscopy (SFG-VS) on methanol-water mixtures containing NaI showed that the Na⁺ and I⁻ ions primarily influence the part of the interfacial region closer to the bulk liquid phase. acs.orgnih.gov These studies also noted that the presence of NaI affects the surface tension, particularly at higher methanol (B129727) concentrations. acs.orgnih.gov

To directly quantify the electric field, ionizing surface potential spectroscopy (ISPS) has been utilized. These measurements demonstrate that iodide has a predominant effect on the air-aqueous electric field when compared to other halides like chloride and bromide. osu.edu At all measured concentrations (from 0.2 to 3.0 mol/kg of water), iodide solutions were observed to have a net negatively charged surface electric field. osu.edu This surface activity of iodide is further confirmed by ultrafast, surface-specific SFG spectroscopy, which reveals a remarkably high propensity for iodide ions to accumulate at the surface, displacing water molecules and thereby altering the local environment. amolf.nl The precise probing depth for these measurements has been calculated to be within the region where the centrosymmetric nature of the bulk solution is broken by the interface. amolf.nl

The table below summarizes findings from SFG spectroscopy on the effect of NaI on the C-H stretching vibrations in an aqueous methanol solution, illustrating the influence of the salt on the interfacial properties. acs.orgnih.gov

SystemCenter Frequency (cm⁻¹)Observation
High concentration methanol-waterN/AReference
High concentration methanol-water + 3M NaI~2 cm⁻¹ blue shiftIncreased SFG-VS spectral intensities

This table shows the shift in the center frequency of C-H stretching vibrations upon the addition of 3M Sodium Iodide to a high-concentration methanol-water mixture, as observed in SFG-VS studies.

Aqueous Electrolyte Modeling and Simulation of Solution Properties

The thermodynamic and transport properties of aqueous sodium iodide solutions are fundamental to their application and have been extensively studied through modeling and simulation. These computational methods provide an atomistic view that complements experimental data. nih.gov

Molecular dynamics (MD) simulations have become a vital tool for this purpose. GPU-accelerated simulations of the liquid-vapor interface of aqueous NaI solutions have successfully reproduced experimental trends, such as the increase in surface tension of the salt solution relative to pure water. nih.gov These simulations analyze properties like density and are crucial for understanding phenomena such as the Hoffmeister effect. nih.gov However, achieving accurate models remains a challenge, with ongoing research focused on developing and refining force fields for ions and water molecules to better represent their interactions. nih.govresearchgate.net

Various thermodynamic models are employed to describe the behavior of aqueous electrolytes. Frameworks such as the Pitzer equations, Helgeson-Kirkham-Flowers (HKF), Mixed-Solvent Electrolyte (MSE), and electrolyte Non-Random Two-Liquid (eNRTL) are used commercially and in research to predict solution properties. advancedthermo.com The Pitzer model, in particular, has been widely adopted for its ability to describe the thermodynamic properties of many strong electrolyte systems. advancedthermo.com Research has focused on measuring and modeling fundamental data, including solubility, density, vapor pressure, and heat capacities, to parameterize these models for NaI solutions. chemeo.comresearchgate.netscispace.com For instance, the electrical conductances of aqueous NaI have been measured at high temperatures and pressures to derive thermodynamic behavior. acs.org

Studies have also focused on specific thermodynamic properties. The Gibbs free energies of transfer for amino acids from water to aqueous sodium iodide solutions have been determined from solubility data, providing insight into solute-solvent interactions. researchgate.net These investigations measure key physicochemical parameters like enthalpy and molar volume to understand the stability of solutes in NaI solutions. researchgate.net Other work has determined the enthalpies of dissolution of NaI in water-ethylene (B12542467) glycol mixtures to calculate enthalpies of transfer, providing data on thermochemical properties in mixed solvent systems. iaea.org

The table below presents solubility and transfer free energy data for glycine (B1666218) in aqueous NaI solutions at 298.15 K, illustrating how solution properties are quantified in these studies. researchgate.net

[NaI] (mol kg⁻¹)Solubility (S, mol kg⁻¹)ΔtG⁰ (kJ mol⁻¹)
0.23.194-0.42
0.53.033-0.99
1.02.756-1.82
1.52.502-2.57
2.02.268-3.27

This table shows the solubility of glycine and its Gibbs free energy of transfer from water to aqueous sodium iodide solutions of varying concentrations.

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Raman and infrared techniques, serves as a powerful tool to probe the molecular dynamics and structural arrangements of water molecules in the hydration shell of sodium and iodide ions.

Raman spectroscopy is particularly sensitive to the effects of ions on the vibrational modes of water molecules. iphy.ac.cn Studies on aqueous sodium iodide (NaI) solutions reveal significant insights into the hydration structure surrounding the iodide anion. nih.govresearchgate.net The addition of iodide ions to water leads to a shift in the OH stretching vibration band to higher wavenumbers, indicating the formation of a hydration structure. researchgate.netresearchgate.net This effect is more pronounced with iodide compared to other ions like iodate (B108269), suggesting a stronger propensity for hydration. researchgate.net

A notable phenomenon observed in Raman studies of aqueous NaI solutions is the non-linear increase in the intensity of the water bending vibration as the salt concentration rises. nih.govresearchgate.net This effect has been systematically investigated using various excitation wavelengths, confirming that the enhancement is a consistent feature of the system. nih.govresearchgate.net This non-linear behavior points to a complex interaction between the iodide ions and the surrounding water molecules, which significantly alters the Raman scattering cross-section of the water bending mode. nih.gov

The enhancement of the water bending vibration intensity is strongly dependent on the excitation photon energy. nih.govresearchgate.net This dependency is attributed to a pre-resonance effect arising from the iodide–water charge-transfer (CT) transition. nih.govresearchgate.net The CT transition, an electronic excitation from the iodide ion to a water molecule, can enhance the intensity of vibrational modes when the laser excitation energy approaches the energy of this electronic transition. iphy.ac.cnnih.gov This pre-resonance enhancement is a key factor in the heightened sensitivity of Raman spectroscopy to the hydration environment of the iodide ion. nih.govresearchgate.net

Bulk water. nih.gov

Water molecules interacting with a single iodide ion (mono-iodide species). nih.gov

Water molecules interacting with two iodide ions (di-iodide species). nih.gov

The assignment of the di-iodide species is notably supported by the Raman spectrum of solid sodium iodide dihydrate. nih.govresearchgate.net This decomposition allows for a quantitative analysis of the different water species present in the solution. nih.gov

Spectral ComponentAssignmentRelative Raman Scattering Cross Section (Normalized to Bulk Water)
Component 1Bulk Water1.0
Component 2Mono-iodide Species (I⁻···H-O-H···O)4.0 ± 0.6
Component 3Di-iodide Species (I⁻···H-O-H···I⁻)14.0 ± 0.1

Table 1: Spectral components of aqueous NaI solutions as resolved by Multivariate Curve Resolution (MCR), along with their assignments and calculated relative Raman scattering cross sections. Data sourced from research on concentrated NaI solutions, where the di-iodide species spectrum is supported by the spectrum of solid this compound. nih.gov

This analysis reveals that the influence of an iodide ion extends beyond its immediate hydration shell, affecting the Raman spectrum of approximately 22 surrounding water molecules at lower concentrations. nih.govresearchgate.net

Infrared (IR) spectroscopy complements Raman studies by providing information on molecular interactions and phase behavior. osu.edunih.gov In aqueous solutions, the presence of NaI perturbs the hydrogen-bonding network of water, which is observable in the IR spectrum. nih.gov The interaction between the ion pairs and water molecules is strong enough to create distinct solvated water species with modified IR spectral features. nih.gov Studies on solid-state systems, such as polymer electrolytes containing NaI, use Fourier Transform Infrared (FTIR) spectroscopy to confirm interactions between the salt and the polymer host, which can lead to changes in the material's crystallinity and ionic conductivity. uitm.edu.my

Raman Spectroscopy for Hydration Structure and Species Identification

Diffraction Techniques

In-situ X-ray Diffraction for Mechanochemical Processes

Mechanochemistry involves chemical reactions induced by mechanical energy, such as grinding or milling, often in the absence of a solvent. esrf.fr Time-resolved in-situ X-ray powder diffraction (XRPD) is a powerful technique for monitoring these solid-state transformations in real-time. nih.gov It allows researchers to observe the formation of products, intermediates, and phase changes as the reaction progresses inside the milling vessel. esrf.frdntb.gov.ua This is achieved by passing a high-energy X-ray beam through a specially designed, X-ray transparent milling jar while the reaction is occurring. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies

Pulsed Field Gradient-Stimulated Echo (PFG-STE) NMR for Ionic Reactive Complexes

Pulsed Field Gradient-Stimulated Echo (PFG-STE) NMR is a non-invasive technique used to measure the self-diffusion coefficients of molecules and ions in solution. uni-muenster.dehuji.ac.il This method is particularly valuable for studying the dynamics of ionic complexes in a liquid medium. oxinst.com The PFG-STE pulse sequence uses a pair of magnetic field gradient pulses to label the spatial position of nuclei. huji.ac.il If the nuclei move (diffuse) during a specific delay time (Δ), the NMR signal intensity is attenuated. uni-muenster.de By measuring the signal decay as a function of the gradient strength, the diffusion coefficient (D) can be calculated.

This technique can be applied to study the behavior of sodium iodide in solution, providing information on the diffusion of Na⁺ and I⁻ ions and any complexes they may form. The diffusion coefficient is related to the size and shape of the diffusing species, as well as the viscosity of the solvent, through the Stokes-Einstein equation. oxinst.com Therefore, PFG-STE NMR can be used to probe changes in ionic association or complexation by monitoring how the diffusion coefficients of the involved species change under different conditions. The stimulated echo (STE) variant of the experiment is particularly useful for systems where the transverse relaxation time (T₂) is much shorter than the longitudinal relaxation time (T₁), which is common for macromolecules or ions in complex environments. uni-muenster.de

Other Advanced Characterization Methods

Thermally Stimulated Current (TSC) Spectroscopy for Point Defects

Thermally Stimulated Current (TSC) spectroscopy is a sensitive technique used to study the properties of point defects and charge traps within insulating and semiconducting materials. wikipedia.org The method involves filling these traps at a low temperature, typically by electrical or optical injection. The material is then heated at a constant rate, and the current generated by the thermal emission of trapped charge carriers (electrons or holes) is measured as a function of temperature. wikipedia.org The resulting TSC spectrum, a plot of current versus temperature, contains peaks whose characteristics (position, area, and shape) provide information about the defect states, such as their energy levels (trap depth), concentration, and capture cross-section. jkcs.or.kr

While specific TSC studies on this compound are not prominent in the literature, the technique is widely applied to investigate defects in related materials like alkali halides and other iodides. ejournal.byscispace.comrsc.org For instance, TSC has been used to investigate deep-level defects in mercuric iodide. scispace.com In alkali halides, point defects such as vacancies and impurities create localized energy levels within the band gap that can trap charge carriers. TSC spectroscopy is a powerful tool for characterizing these defects, which play a crucial role in the material's electrical and optical properties. jkcs.or.krresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Determination

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique utilized for determining the elemental composition of samples at trace and ultra-trace levels. In the context of this compound, particularly for applications requiring high purity such as in scintillation detectors or pharmaceutical synthesis, ICP-MS is essential for quantifying metallic and non-metallic impurities that could compromise material performance.

The methodology involves introducing an aqueous solution of the dissolved this compound sample into a high-temperature argon plasma. The plasma, reaching temperatures of 6,000 to 10,000 K, atomizes and ionizes the components of the sample. These newly formed ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the ions, allowing for the determination of the concentration of specific elements with exceptional sensitivity, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

A significant challenge in the analysis of this compound is the high concentration of the sodium and iodine matrix. oru.se High salt content can lead to matrix effects, such as signal suppression or enhancement, and can cause deposition on the interface cones of the ICP-MS instrument, leading to signal drift over time. analytik-jena.ru To mitigate these issues, analytical methods often involve sample dilution, matrix-matched calibration standards, or the use of internal standards. oru.se For certain applications, techniques to remove the matrix prior to analysis may also be employed to achieve lower detection limits. iaea.org

The purity of sodium iodide is critical for its function, especially in thallium-doped scintillators used for gamma-ray detection. wikipedia.org The presence of certain metallic impurities can interfere with the scintillation process, reducing detector efficiency and resolution. Therefore, ICP-MS provides the necessary quality control to ensure the material meets stringent purity specifications.

Below is a table representing typical trace element impurity limits for a high-purity grade of sodium iodide, which would be verified by a technique like ICP-MS.

Table 1: Representative Trace Element Specification Limits in High-Purity Sodium Iodide

Element Symbol Maximum Allowed Concentration
Potassium K 0.01%

Note: This table is based on specified limits for ACS grade Sodium Iodide and serves as an example of impurities monitored. Actual concentrations in a specific batch of this compound would be determined by direct ICP-MS analysis. deepwaterchemicals.com

Ionizing Surface Potential Measurements

Ionizing surface potential measurements provide a unique method for probing the electrical properties of the air-liquid interface. This technique is particularly insightful for understanding the surface structure of electrolyte solutions, such as those of this compound. The method typically utilizes a radioactive source, such as Americium-241, to ionize the air above the liquid surface. This creates a conductive path, allowing for the measurement of the potential difference between the liquid surface and a reference electrode placed above it. chemrxiv.org

Research utilizing this technique on aqueous sodium halide solutions has revealed significant insights into how different ions arrange themselves at the interface. Studies show that for sodium iodide solutions, the iodide anion has a pronounced effect on the interfacial electric field. nih.gov Specifically, iodide ions show a strong propensity for the air-water interface, leading to a net negatively charged surface electric field at all measured concentrations. nih.gov This surface activity of iodide is considerably greater than that of smaller halides like bromide and chloride. nih.gov

The table below summarizes the qualitative findings from surface potential measurements on sodium iodide solutions.

Table 2: Effect of Iodide on the Air-Aqueous Interface Potential

Compound Concentration Range Observed Surface Charge Dominant Interfacial Ion

Note: This table illustrates the consistent negative surface potential generated by the presence of iodide ions at the air-solution interface as determined by ionizing surface potential measurements. nih.gov


Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental interactions governing the structure and properties of sodium iodide dihydrate. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the system.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density to define atomic interactions and chemical bonds. wikipedia.orgoup.com This theory partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). amercrystalassn.org Critical points in the electron density, where the gradient is zero, are used to characterize the nature of the chemical bonds. ias.ac.in

For this compound, a QTAIM analysis would characterize the different types of interactions present:

Na-I Interaction : The bond path between the sodium cation (Na⁺) and the iodide anion (I⁻) would be analyzed. The topological properties at the bond critical point (BCP), such as a low electron density (ρ) and a positive Laplacian of the electron density (∇²ρ), would confirm the predominantly ionic character of this bond. researchgate.net

Ion-Water Interactions : Bond paths would exist between the sodium and iodide ions and the oxygen atoms of the two water molecules. The BCP properties for these Na···O and I···O interactions would quantify their strength and nature, expected to be strong ion-dipole interactions.

Intra-Water Bonding : The covalent O-H bonds within the water molecules would be characterized by high electron density and a negative Laplacian at the BCP, indicative of shared electron interactions.

Hydrogen Bonding : Depending on the crystal structure, potential hydrogen bonds between the two water molecules or between a water molecule and the iodide ion would also be identified by the presence of a bond path and specific topological criteria. researchgate.net

By analyzing these interactions, QTAIM provides a detailed and quantitative picture of the bonding hierarchy within the this compound crystal lattice. wikipedia.orgamercrystalassn.org

In the context of solutions, the arrangement of ions and solvent molecules is often described in terms of different types of ion pairs. These concepts can be adapted to understand the structure of a hydrate (B1144303) like this compound. The main classifications include:

Contact Ion Pair (CIP) : The cation and anion are in direct contact, with no intervening solvent molecules.

Solvent-Shared Ion Pair (SIP) : The cation and anion are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pair (SSIP) : The cation and anion are separated by more than one layer of solvent molecules and maintain their individual hydration shells. pku.edu.cnnih.gov

This compound (NaI·2H₂O) can be viewed as a specific, solid-state analogue of a solvent-involved ion pair. The two water molecules directly coordinate the ions, preventing a direct Na-I contact in the same way a solvent would in a SIP or SSIP. Computational studies on aqueous sodium iodide solutions show that the large, polarizable iodide anion and the smaller, harder sodium cation have distinct hydration structures. acs.org Simulations reveal that even in solution, distinct minima in the free energy surface correspond to CIP and SSIP configurations. nih.gov The structure of the dihydrate is dictated by the energetic favorability of this specific arrangement of two water molecules coordinating the Na⁺ and I⁻ ions in the crystal lattice.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and structural properties of materials. researchgate.net DFT calculations have been performed on anhydrous sodium iodide (NaI) to determine its fundamental properties.

For undoped, crystalline NaI, DFT studies using the Generalized Gradient Approximation (GGA) have yielded key parameters. These calculations provide a foundation for understanding the properties of the hydrated form.

PropertyCalculated ValueReference
Lattice Parameter4.4485 Å researchgate.net
Band Gap3.87 eV ijeap.org
Band Gap3.712 eV researchgate.net

These studies indicate that anhydrous NaI is an indirect-gap semiconductor. researchgate.netijeap.org The electronic properties are primarily influenced by the states of the iodine atom. researchgate.net While these specific results are for the anhydrous form, the same DFT methods are applicable to this compound. For the dihydrate, DFT calculations would be used to:

Optimize the crystal structure and determine the precise positions of the hydrogen atoms.

Calculate the vibrational frequencies (e.g., O-H stretching) for comparison with infrared and Raman spectroscopy.

Determine the electronic band structure and density of states to understand its properties as an insulator or semiconductor.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms and molecules, MD provides a detailed view of structural dynamics and thermodynamics.

MD simulations are frequently used to study the behavior of alkali metal halides in water. researchgate.net Simulations of aqueous NaI solutions provide insight into the hydration structure and dynamics of the individual ions. acs.org Studies show that the larger, more polarizable iodide anion readily approaches interfaces, while the smaller sodium cation remains more strongly hydrated within the bulk solution. acs.orgscilit.com The distribution and orientation of water molecules in the first and second hydration shells around Na⁺ and I⁻ can be precisely characterized.

For instance, simulations have revealed the structure of water around the iodide ion is complex, with some water molecules forming a "tight" tetrahedral hydration shell through strong interactions, while others in the first solvation shell form a more "loose," unstructured arrangement. acs.org These simulations of aqueous solutions provide a dynamic picture of the ion-water interactions that are fixed in the static, crystalline structure of this compound.

The accuracy of MD simulations depends critically on the quality of the underlying potential energy function, known as the force field. A force field consists of a set of parameters that describe the interactions between atoms, including bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms.

Significant effort has gone into developing and validating accurate force fields for alkali halide electrolyte solutions. fu-berlin.de These models can be broadly categorized:

Non-polarizable models : These use fixed partial charges on each atom. While computationally efficient, they may not fully capture the effects of local electronic polarization.

Polarizable models : These models explicitly account for the induction of dipoles in atoms and molecules due to their local electric environment. researchgate.net This is particularly important for systems containing highly polarizable ions like iodide. nih.gov Methods include Drude oscillators and fluctuating charge models. chemrxiv.org

Modeling of Interfacial Phenomena and Solvation Dynamics

Computational modeling, particularly Ab Initio Molecular Dynamics (AIMD) simulations, has provided significant insights into the behavior of sodium iodide at aqueous interfaces. Studies combining surface-specific spectroscopy with simulations have revealed that at the N₂ gas-water interface, there is a spontaneous formation of triiodide (I₃⁻), which is extremely surface-active. AIMD simulations show that the concentration of triiodide at the interface can be approximately 10⁸ times higher than in the bulk solution. This high surface propensity of triiodide is a key factor in reducing the population of free O-D groups at the D₂O solution surface, a phenomenon observed experimentally at NaI concentrations greater than 2 M.

Further investigations using photodetachment spectroscopy and mass spectrometry on NaI aqueous solutions have provided a clearer picture of ion solvation at the surface. These studies indicate that at high concentrations (>1.0 M), the iodide anion (I⁻) exists on the solution surface. In contrast, the sodium cation (Na⁺) does not reside on the surface. When iodide ions within the bulk solution are excited, sodium-rich ion clusters are formed, but this is not observed when surface iodide ions are excited, confirming the differing distributions of the cation and anion at the interface.

Molecular dynamics (MD) simulations have also been employed to study the influence of sodium iodide on the air/liquid interfaces of methanol-water mixtures. These simulations showed that Na⁺ and I⁻ ions primarily affect the region of the interface closer to the bulk phase. The average orientation of interfacial methanol (B129727) methyl groups was not significantly disturbed by the addition of NaI. This suggests that the observed increase in Sum Frequency Generation Vibrational Spectroscopy (SFG-VS) signal intensities upon adding NaI is mainly due to an increase in the number of methanol molecules at the interface.

Free Energy Calculations for Solid Phases

The thermodynamic stability of the solid phases of ionic compounds like sodium iodide is determined by their Gibbs free energy. Computational methods, especially first-principles calculations based on Density Functional Theory (DFT), are crucial for determining these values. These calculations provide the total electronic energy of the crystal, which is a key component of its free energy.

For anhydrous sodium iodide (NaI), DFT has been used to investigate its structural and electronic properties. Such studies calculate the total energy and optimize the crystal structure (e.g., the lattice parameter) to find the most stable configuration. Thermodynamic data, including the standard enthalpy of formation (ΔfH°) and standard entropy (S°), are compiled in extensive databases like the NIST-JANAF Thermochemical Tables. These values allow for the calculation of the standard Gibbs free energy of formation (ΔGf°) using the equation:

ΔGf° = ΔfH° - TΔS°

While specific computational studies focusing exclusively on the free energy of this compound (NaI·2H₂O) are not widely documented, the principles remain the same. The stability of the dihydrate relative to the anhydrous form and water vapor can be determined by comparing their respective Gibbs free energies. This involves calculating the total energy of the dihydrate crystal structure and accounting for vibrational contributions to the entropy and enthalpy at a given temperature and pressure.

Table 1: Thermodynamic Data for Solid Anhydrous Sodium Iodide (NaI) at 298.15 K

Property Value
Standard Enthalpy of Formation (ΔfH°) -287.86 kJ/mol
Standard Molar Entropy (S°) 98.5 J/mol·K
Calculated Standard Gibbs Free Energy of Formation (ΔGf°) -286.11 kJ/mol

Note: Data sourced from the NIST Chemistry WebBook. ΔGf° is calculated from the provided enthalpy and entropy values.

Mechanistic Insights from Computational Studies

Theoretical Studies of Chemical Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions. For reactions involving sodium iodide, theoretical studies have clarified the roles of different species and the factors controlling reaction outcomes.

One fundamental reaction is the formation of the triiodide ion (I₃⁻) from an iodide anion (I⁻) and molecular iodine (I₂). DFT calculations have been used to map the reaction mechanism and investigate its thermodynamic favorability in different solvents. These studies model the geometries of the reactants, transition states, and products to determine the energy profile of the reaction, revealing that the formation of the triiodide ion is generally favored in solvents of lower polarity.

In the context of organic synthesis, the copper-catalyzed Chan-Evans-Lam (CEL) iodination reaction has been studied to understand the role of sodium iodide. Mechanistic investigations revealed that the concentrations of copper and iodide, and particularly their ratio, are critical factors. An excess of iodide relative to the copper salt can lead to the formation of poorly soluble iodinated copper(I) complexes, which can compete with the desired reaction pathway. Computational studies can model the various copper complexes involved in the catalytic cycle, helping to explain how the predominant species can change throughout the reaction depending on the copper-to-iodide ratio.

Auger Recombination in Scintillation Materials (First-Principles Calculations)

Sodium iodide, particularly when doped with thallium (NaI:Tl), is a widely used scintillation material for detecting ionizing radiation. A key factor limiting the energy resolution of scintillators is the non-proportionality of their light yield. Auger recombination, a non-radiative process, is thought to play a significant role in this non-proportionality. ijeap.orgmaterialsproject.org

First-principles calculations based on DFT have been employed to study both direct and phonon-assisted Auger recombination in NaI. ijeap.orgmaterialsproject.org Auger recombination involves the recombination of an electron-hole pair, where the released energy is transferred to a third charge carrier (either an electron or a hole) instead of being emitted as a photon. This process scales with the third power of the free-carrier density, making it dominant at the high carrier densities created by ionizing radiation. ijeap.org

The computational results for NaI show that at room temperature, the Auger recombination process is dominated by the phonon-assisted mechanism, which is mediated primarily by short-range phonon scattering. ijeap.orgmaterialsproject.org The calculated coefficient for phonon-assisted Auger recombination was found to be approximately five times larger than that for the direct process. ijeap.org These theoretical calculations provide fundamental microscopic insights that are essential for developing strategies to improve the performance of scintillator devices. ijeap.org

Table 2: Calculated Auger Recombination Coefficients for NaI

Recombination Process Calculated Coefficient (cm⁶ s⁻¹)
Direct e-e-h Auger Recombination 1.15 ± 0.01 × 10⁻³²
Phonon-Assisted Auger Recombination 5.6 ± 0.3 × 10⁻³²

Source: First-principles calculations reported in studies on Auger recombination in sodium iodide scintillators. ijeap.org

Advanced Research Applications

Materials Science and Engineering

Sodium iodide dihydrate, and its anhydrous form, serve as a foundational material in various advanced research applications, particularly within materials science and engineering. Its properties are leveraged in the development of sophisticated radiation detection materials and in the study of complex chemical patterning.

Sodium iodide is a cornerstone in the field of scintillation materials, which are substances that emit light when they absorb ionizing radiation. This property makes them invaluable for radiation detection in a multitude of applications.

Thallium-doped sodium iodide (NaI(Tl)) is one of the most extensively used scintillation crystals for detecting gamma rays. sot.com.sgresearchgate.net The addition of a small amount of thallium as an "activator" to the sodium iodide crystal lattice significantly enhances its light emission capabilities. horiba.cominfn.it Research in this area focuses on optimizing the crystal growth process to produce large, high-quality single crystals, which is crucial for achieving high detection efficiency. horiba.comroditi.comoptics.org The manufacturing process involves careful doping of sodium iodide with thallium and meticulous processing to ensure the crystal's clarity and uniformity. sot.com.sg

NaI(Tl) is favored for its high light yield and excellent energy resolution, making it a staple in nuclear medicine for devices like gamma cameras and in single-photon emission computed tomography (SPECT), as well as in environmental radiation monitoring, geophysical exploration, and nuclear physics research. sot.com.sgroditi.comoptics.orgluxiumsolutions.com While highly effective, NaI(Tl) is hygroscopic, meaning it readily absorbs moisture from the air, which can degrade its performance. sot.com.sg Consequently, it must be hermetically sealed for practical use. sot.com.sg

The performance of a scintillator is characterized by several key parameters, with light yield, linearity, and energy resolution being among the most critical.

Light Yield: NaI(Tl) is renowned for its high light yield, producing approximately 40,000 photons per mega-electron volt (MeV) of absorbed energy. mdpi.comarxiv.org This high output contributes to its excellent detection efficiency. sot.com.sg The conversion efficiency of gamma-ray energy into detectable light is a significant area of study, with NaI(Tl) converting about 13-15% of the absorbed energy into light. horiba.comoptics.org

Linearity: An ideal scintillator's light output should be directly proportional to the deposited energy across a wide range. aau.edu.et However, many scintillators, including NaI(Tl), exhibit some level of non-proportionality, where the light yield per unit energy is not constant. osti.govresearchgate.net This non-proportionality is a key factor that can limit the energy resolution of the detector. osti.govresearchgate.net

Energy Resolution: This parameter describes the ability of a detector to distinguish between two gamma rays with closely spaced energies. Good energy resolution is crucial for identifying specific radionuclides by their characteristic gamma-ray energies. sot.com.sgntanet.net The energy resolution of NaI(Tl) is influenced by factors such as the intrinsic properties of the crystal, the light collection efficiency, and the non-proportionality of the light yield. mdpi.comosti.govresearchgate.net Researchers have achieved energy resolutions of around 5.4% at 662 keV for newly developed NaI(Tl) crystals, an improvement over some commercially available crystals. mdpi.com

Table 1: Scintillation Properties of NaI(Tl) and other materials

Scintillator Material Light Yield (photons/MeV) Primary Decay Time (ns) Wavelength of Maximum Emission (nm) Energy Resolution at 662 keV (%)
NaI(Tl) ~40,000 mdpi.comarxiv.org ~230-250 sot.com.sgmdpi.com 415 infn.itoptics.org ~5.4 - 7 mdpi.comarxiv.org
CsI(Tl) > NaI(Tl) arxiv.org ~1000 543 mdpi.com ~4.8 - 7.2 mdpi.com

| GAGG(Ce) | Comparable to NaI(Tl) arxiv.org | ~60-100 arxiv.org | Not specified | Comparable to NaI(Tl) arxiv.org |

The process of converting high-energy radiation into visible light in a NaI(Tl) crystal is a multi-step phenomenon. When a gamma-ray photon interacts with the crystal, it imparts energy to an electron. youtube.com This energetic electron then moves through the crystal, creating a cascade of additional electron-hole pairs as it ionizes and excites the atoms of the crystal. infn.ityoutube.com

In a pure sodium iodide crystal, the recombination of these electron-hole pairs is not very efficient at producing light. However, the presence of thallium activator sites creates energy levels within the band gap of the NaI crystal. youtube.com The electrons and holes are captured by these activator sites, leading to the excited state of the thallium ions. horiba.com When these excited ions de-excite and return to their ground state, they emit photons of light, a process known as luminescence. youtube.com The wavelength of this emitted light (around 415 nm) is well-matched to the sensitivity of photomultiplier tubes (PMTs), which are used to convert the light flashes into a measurable electrical signal. horiba.comluxiumsolutions.com

To enhance the performance of existing scintillators like NaI(Tl), researchers are exploring the effects of co-doping with other elements. Studies have shown that co-doping NaI(Tl) with europium (Eu²⁺) and alkaline earth metals such as calcium (Ca), magnesium (Mg), strontium (Sr), and barium (Ba) can lead to significant improvements in energy resolution. google.com For instance, a NaI crystal doped with 0.1 mol % Tl and co-doped with 0.2 mol % Ca and 0.1 mol % Eu demonstrated an improved energy resolution of 4.9±0.2% at 662 keV and a light output of 52,000±2600 photons/MeV. google.com

Beyond scintillation, sodium iodide is also being investigated as a dopant in conductive polymers. One study explored the use of sodium iodide-doped polypyrrole in conjunction with aluminum-doped zinc oxide to enhance charge separation at the interface of a nanocomposite thin film, which could have applications in photocatalysis and optoelectronic devices. researchgate.net

Self-organization is a process where complex patterns and structures emerge from the interactions of individual components without external direction. A classic example of this in chemical systems is the formation of Liesegang rings, which are periodic bands of precipitate that form from a reaction-diffusion process. nih.govacs.org This phenomenon occurs when two soluble electrolytes react to form a sparingly soluble salt within a gel medium, leading to spatially distinct zones of precipitation. nih.govacs.org

The formation of these patterns is a result of the interplay between the diffusion of the reacting ions and the kinetics of nucleation and precipitation. researchgate.net While a wide variety of inorganic salts can form Liesegang patterns, including hydroxides, chromates, and phosphates, iodides have also been identified as participants in these precipitation reactions. acs.orgcam.ac.uk These self-organizing systems are of interest to materials scientists as they offer a bottom-up approach to creating hierarchically structured materials with unique optical and functional properties. nih.govcam.ac.uk

Electrochemical Interface Enhancement in Energy Storage Systems (e.g., Zinc-Ion Batteries)

Aqueous zinc-ion batteries (ZIBs) are a promising technology for large-scale energy storage due to their low cost, high safety, and environmental sustainability. drpress.org However, their practical application is often hindered by issues at the zinc anode, including the formation of zinc dendrites, corrosion, and hydrogen evolution reactions. researchgate.netijemnet.com These phenomena can degrade battery performance and shorten its lifespan. miragenews.com

Additives containing metal cations with low reduction potentials, such as Na+, can create a "self-healing electrostatic shielding effect" on the anode surface. mdpi.com These cations accumulate at the tips of any forming zinc protrusions, creating a positive electrostatic shield that repels incoming Zn²⁺ ions. This effect encourages the Zn²⁺ ions to deposit more uniformly on the flatter areas of the anode, thereby suppressing the growth of dendrites. mdpi.com The introduction of sodium salts like sodium sulfate (B86663) (Na₂SO₄) into the electrolyte has been shown to mitigate dendrite formation and improve cycling stability. mdpi.com By extension, the sodium ions (Na⁺) dissociated from this compound in an electrolyte could play a similar role in stabilizing the electrochemical interface within zinc-ion or other battery systems.

Interactive Table: Common Issues at the Zinc Anode in Aqueous ZIBs

Issue Description Consequence Mitigation Strategy
Dendrite Growth Irregular, needle-like deposition of zinc on the anode surface. Can pierce the separator, causing short circuits and battery failure. researchgate.net Electrolyte additives, electrostatic shielding. mdpi.com
Corrosion Reaction of the zinc anode with the aqueous electrolyte. Formation of passive by-products (e.g., ZnO), increasing internal resistance and causing capacity decay. researchgate.net Modifying electrolyte composition.

| Hydrogen Evolution | Decomposition of water at the anode surface, producing hydrogen gas. | Changes local pH, leads to side reactions, and reduces coulombic efficiency. drpress.org | Altering the Zn²⁺ solvation structure with additives. researchgate.net |

Chemical Reactivity and Catalysis Research

Sodium iodide, in its anhydrous and dihydrate forms, is a key reagent in various areas of chemical synthesis and reactivity research.

Sodium iodide serves as a fundamental precursor for the synthesis of a wide array of iodine-containing compounds due to its role as a soluble source of the iodide ion (I⁻). wikipedia.org

Radioiodinated Compounds: In nuclear medicine, radioactive isotopes of iodine are crucial for both diagnostics and therapy. wikipedia.org The synthesis of these radio-pharmaceuticals almost always begins with a radioactive form of sodium iodide (e.g., Na¹²⁵I or Na¹³¹I) as the starting material. wikipedia.orgnih.gov The iodide can be used directly as a nucleophile or oxidized to an electrophilic species (I₂ or I⁺) to label various molecules. nih.gov

Organic Iodides: It is widely used to produce organic iodides, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. atamanchemicals.com This is often achieved through halogen exchange reactions. atamanchemicals.com

Inorganic Salts and Complexes: Sodium iodide is used industrially in reactions with acidic iodides to produce other iodide salts. wikipedia.org It can also form complexes with iodine in aqueous solutions, a property utilized in various analytical applications. atamanchemicals.com

Sodium iodide is the classic reagent used in the Finkelstein reaction , a type of nucleophilic substitution (Sₙ2) reaction that converts an alkyl chloride or alkyl bromide into an alkyl iodide. wikipedia.org This reaction is highly effective and widely used in organic synthesis.

The reaction is driven to completion by taking advantage of the differential solubility of the halide salts in a polar aprotic solvent, typically acetone. wikipedia.org While sodium iodide is soluble in acetone, the sodium chloride or sodium bromide formed as a byproduct is not and precipitates out of the solution. According to Le Chatelier's principle, this precipitation removes a product from the equilibrium, driving the reaction forward. wikipedia.org

General Finkelstein Reaction: R-Cl (acetone) + NaI (acetone) → R-I (acetone) + NaCl (s)↓ R-Br (acetone) + NaI (acetone) → R-I (acetone) + NaBr (s)↓

This method works particularly well for primary halides and is also effective for allyl, benzyl, and α-carbonyl halides. wikipedia.org

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the solid state. Anhydrous sodium iodide, which is hygroscopic and readily forms the dihydrate in the presence of moisture, has been used as a model compound in studies of mechanochemical ion metathesis (double displacement) reactions.

In one such study, the solid-state reaction between sodium iodide (NaI) and potassium chloride (KCl) was investigated by ball milling. The mechanical force induced an ion exchange to form sodium chloride (NaCl) and potassium iodide (KI).

Ion Metathesis Reaction: NaI (s) + KCl (s) ⇌ NaCl (s) + KI (s)

Research using in-situ X-ray diffraction during the ball milling of NaI and KCl has provided strong evidence that pressure is the primary driving force for this mechanochemical reaction, rather than a localized temperature increase from the impacts. The reaction proceeds in incremental steps with each impact of the milling balls.

The kinetics of the reaction were observed to be pseudo-zero order, which aligns with a model where periodic pulses of pressure from the ball impacts drive the conversion. The total energy required for full conversion remained constant regardless of the shaking frequency, indicating that the cumulative effect of pressure pulses is the key factor.

Catalyst and Co-catalyst Precursor Research

Environmental Science Research

The environmental fate and transport of iodine are of significant interest due to the existence of the long-lived radioisotope ¹²⁹I, a byproduct of nuclear activities. Understanding the behavior of stable iodine species, such as the iodide ion from sodium iodide, is crucial for modeling the transport of radioiodine in the environment.

In natural systems, iodine exists in multiple oxidation states and forms, including inorganic species like iodide (I⁻) and iodate (B108269) (IO₃⁻), as well as various organo-iodine compounds. nih.gov The transport and fate of iodine are governed by its speciation, which is influenced by the geochemical conditions of the environment. Iodide, being the more reduced form, generally exhibits different transport behavior compared to the more oxidized iodate. iaea.org

Studies on sediments have shown that the sorption and transport of iodine species are complex. For instance, there can be appreciable reduction of iodate to iodide, a process potentially mediated by structural Fe(II) in clay minerals. iaea.org The different iodine species show dramatically different sorption and mobility in various sediment layers, meaning that their residence times and migration patterns in the subsurface can vary significantly. iaea.org Understanding these transformation and transport mechanisms is essential for developing accurate models for risk assessment at contaminated sites. iaea.org

Natural organic matter (NOM) plays a critical role in determining the environmental fate of many elements, including iodine. acs.org Particulate NOM, such as black carbon (BC)—a residue of biomass and fossil fuel combustion—can significantly influence the transport of iodide in groundwater systems. acs.org

Research has demonstrated that black carbon has a much greater capacity for iodide uptake compared to iodate, particularly under acidic conditions (pH ~3). acs.org The mechanism of this interaction is not simple surface adsorption. Spectroscopic analysis has revealed that after uptake by black carbon, iodide is converted to an electrophilic species and forms a covalent bond with carbon atoms within the polycyclic aromatic hydrocarbon structure of the black carbon. acs.org This strong, covalent binding effectively immobilizes the iodide, significantly retarding its transport in the environment. acs.org Interactions are also observed with other forms of NOM, such as fulvic acids, where iodide can be catalytically oxidized and subsequently bind to the organic molecules, forming a variety of organo-iodine compounds. nih.gov

Radiochemistry and Nuclear Research

Sodium iodide is a cornerstone material in the fields of radiochemistry and nuclear research, with its applications ranging from the production of radiopharmaceuticals to the detection of gamma radiation.

Radioactive isotopes of iodine, chemically incorporated as sodium iodide, are indispensable tools in both biomedical research and clinical practice. The two most prominent isotopes are Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I).

Iodine-125 (¹²⁵I): With a half-life of 59.4 days and emission of low-energy gamma rays, ¹²⁵I is highly suitable for a variety of research and diagnostic applications. nih.govnih.gov It is widely used for radioimmunoassays (RIAs), protein iodination, and as a radiolabel to track ligands for receptor binding studies in plant and animal research. nih.govnih.gov In medicine, ¹²⁵I is used in brachytherapy, where small, sealed sources are implanted directly into tumors (e.g., prostate cancer) to deliver localized radiation therapy. nih.gov

Iodine-131 (¹³¹I): This isotope has a shorter half-life of approximately 8 days and emits both beta particles and gamma rays. researchgate.net The beta emission is primarily responsible for its therapeutic effect, as it deposits energy locally, causing cell death. frontiersin.org This property makes sodium iodide I-131 a highly effective treatment for hyperthyroidism and differentiated thyroid cancer. researchgate.netfrontiersin.orgespublisher.com The gamma emission allows for diagnostic imaging to assess thyroid function and to locate any remaining thyroid tissue or metastases after surgery. nih.govresearchgate.net

Comparison of ¹²⁵I and ¹³¹I in Research Applications
PropertySodium Iodide I-125Sodium Iodide I-131
Half-life59.4 days nih.gov~8 days researchgate.net
Primary EmissionsLow-energy gamma rays, X-rays nih.govBeta particles, Gamma rays researchgate.net
Primary Research ApplicationsRadioimmunoassays, protein labeling, ligand binding studies nih.govThyroid uptake studies, cancer therapy research researchgate.netnih.gov
Primary Clinical UseBrachytherapy, diagnostic imaging nih.govTreatment of hyperthyroidism and thyroid cancer, diagnostic imaging frontiersin.orgespublisher.com

Sodium iodide, activated with a small amount of thallium (NaI(Tl)), is the most widely used scintillation material for detecting gamma radiation. mdpi.com

Detection Mechanism: When a gamma-ray photon interacts with the NaI(Tl) crystal, it deposits its energy, exciting electrons from the valence band to the conduction band. wikipedia.org The thallium activator sites within the crystal lattice create energy levels in the forbidden gap. researchgate.net As electrons de-excite, they are trapped at these activator centers and, upon returning to the ground state, release energy in the form of visible light photons (scintillation). wikipedia.orgresearchgate.net The intensity of the light flash is proportional to the energy deposited by the incident gamma ray. mdpi.com This light is then detected by a photomultiplier tube (PMT), which converts it into a measurable electrical pulse. wikipedia.org

Detector Optimization: The performance of a NaI(Tl) detector is characterized by its efficiency (the ability to detect radiation) and its energy resolution (the ability to distinguish between two close-lying gamma-ray energies). nih.gov

Efficiency: Detection efficiency is influenced by the detector's size and shape, the source-to-detector distance, and the energy of the gamma rays. Larger crystals increase the probability of gamma-ray interaction, thus improving efficiency.

Energy Resolution: The energy resolution is affected by factors such as the light output of the crystal, the efficiency of light collection, and the performance of the PMT. Optimization involves using high-quality crystals with uniform activator distribution, ensuring good optical coupling between the crystal and the PMT, and employing advanced timing methods (e.g., constant fraction timing) to improve signal processing. wikipedia.org Studies have shown that energy resolution can be enhanced by several percentage points through these optimization techniques.

Factors Affecting NaI(Tl) Detector Performance
Performance MetricKey Influencing FactorsOptimization StrategiesReferences
Detection EfficiencyCrystal size and density, gamma-ray energy, source-detector geometry.Using larger crystals, minimizing source-to-detector distance, proper shielding to reduce background.
Energy ResolutionCrystal light yield, light collection efficiency, PMT characteristics, signal processing electronics.High-quality crystal manufacturing, use of reflective materials, good optical coupling, advanced timing and pulse shaping techniques. wikipedia.org

The ability of specific tissues to take up iodide is fundamental to the use of radioiodine in medicine. Research in this area has focused on the molecular mechanisms of transport, particularly the role of the Sodium/Iodide Symporter (NIS).

The Sodium/Iodide Symporter (NIS): NIS is an intrinsic plasma membrane protein that actively transports iodide into cells. nih.gov It is most prominently expressed in thyroid follicular cells but is also found in other tissues like the salivary glands, stomach, and lactating breast. ias.ac.in The symporter couples the inward transport of one iodide ion against its electrochemical gradient to the inward transport of two sodium ions down their electrochemical gradient, a process driven by the Na⁺/K⁺-ATPase pump. researchgate.net

Regulation of NIS: The expression and activity of NIS are tightly regulated. In the thyroid gland, the primary regulator is the Thyroid-Stimulating Hormone (TSH), which increases NIS gene transcription and promotes the translocation of the NIS protein to the cell membrane, thereby maximizing iodide uptake. epa.govias.ac.in Various signaling pathways and transcription factors are involved in this complex regulatory network. epa.govias.ac.in

NIS in Cancer Research: The functionality of NIS is crucial for the effectiveness of radioiodine therapy in thyroid cancer. Many differentiated thyroid cancers retain NIS expression, allowing them to concentrate ¹³¹I for therapeutic effect. ias.ac.in However, in some more aggressive or dedifferentiated cancers, NIS expression or its proper localization to the cell membrane is reduced, leading to radioiodine refractoriness. Consequently, a major focus of research is to understand the molecular mechanisms behind this loss of function and to develop strategies to re-induce NIS expression in these tumors, potentially restoring their sensitivity to radioiodine therapy. ias.ac.in

Research Findings on Radioiodide Uptake Mechanisms
Aspect of Uptake MechanismKey Research FindingsImplications for Research and MedicineReferences
Molecular TransporterThe Sodium/Iodide Symporter (NIS) is the key protein responsible for active iodide transport into thyroid and other tissues.Provides a specific molecular target for understanding and manipulating iodide uptake. nih.gov
Transport StoichiometryNIS transports two sodium ions for every one iodide ion (2 Na⁺: 1 I⁻).Explains the ability of cells to concentrate iodide against a steep gradient. researchgate.net
Regulation in ThyroidThyroid-Stimulating Hormone (TSH) is the principal regulator, increasing both NIS gene expression and protein trafficking to the cell surface.TSH stimulation is a standard part of preparing patients for radioiodine therapy to maximize uptake in thyroid cancer cells. epa.govias.ac.in
Role in Cancer TherapyReduced or absent functional NIS in some thyroid cancers leads to resistance to radioiodine therapy.A major area of research is focused on therapeutic strategies to restore NIS function in radioiodine-refractory cancers.

Historical Perspectives and Future Research Trajectories

Evolution of Scientific Understanding of Sodium Iodide Dihydrate

The scientific understanding of this compound (NaI·2H₂O) has evolved from the initial discovery of its constituent elements to the detailed characterization of its hydrated form. While the anhydrous form of sodium iodide (NaI) was known earlier, the specific recognition and study of its hydrates, including the dihydrate, are tied to the broader development of chemistry and analytical techniques.

The journey began with the discovery of iodine by Bernard Courtois in 1811 and the isolation of sodium by Sir Humphry Davy in 1807. americanelements.com Following these discoveries, chemists began to synthesize and study the compounds they could form, including the simple ionic salt, sodium iodide. wikipedia.org

The concept of hydrates—ionic compounds that incorporate water molecules into their crystal structure—became more clearly understood in the 19th century. The systematic naming of hydrates, using Greek prefixes to denote the number of water molecules, was developed to precisely describe these compounds. openstax.org It is within this context that this compound was identified as a distinct chemical entity.

Early studies of the sodium iodide-water system focused on solubility and phase equilibria, establishing the conditions under which different hydrated forms exist. It was determined that sodium iodide can form a dihydrate (NaI·2H₂O) and a pentahydrate (NaI·5H₂O) at different temperatures, in addition to its anhydrous form. nih.gov Research established that the dihydrate form is stable at a specific temperature range, losing its crystal water above 65°C. nih.gov

The 20th century brought more advanced analytical methods, allowing for a deeper understanding of the compound's structure. While detailed crystallographic studies have been more common for the anhydrous form, particularly in its application as a scintillator, the principles of X-ray diffraction and spectroscopy have allowed scientists to understand the arrangement of sodium ions, iodide ions, and water molecules in the dihydrate's crystal lattice. It is understood that the water molecules are integral components, bound within the crystal and influencing its physical properties. wikipedia.org

A timeline of the key developments contributing to the understanding of this compound is presented below.

DateKey DevelopmentSignificance for this compound
1807Sir Humphry Davy isolates Sodium. americanelements.comProvided one of the key elemental components of the compound.
1811Bernard Courtois discovers Iodine. americanelements.comProvided the second key elemental component of the compound.
Early 19th CenturySynthesis of Sodium Iodide (anhydrous). wikipedia.orgLed to the availability of the base compound for further study.
19th CenturyDevelopment of the concept and nomenclature of hydrates. openstax.orgProvided the chemical framework to classify and name NaI·2H₂O.
Late 19th/Early 20th CenturyPhase rule and solubility studies of salt-water systems.Allowed for the determination of the stability conditions for the dihydrate form relative to the anhydrous and pentahydrate forms. nih.gov
Mid-20th CenturyAdvancements in X-ray crystallography.Enabled the detailed structural analysis of ionic compounds, providing insight into the crystal lattice of hydrated salts.

Emerging Research Directions and Unexplored Avenues

The research landscape for sodium iodide, including its dihydrate form, is expanding into new and innovative areas beyond its traditional uses in organic synthesis and nuclear medicine. wikipedia.orgfda.gov Current investigations are focused on leveraging its unique properties in materials science, energy storage, and advanced medical treatments.

One of the most promising emerging fields is energy storage . Researchers are exploring sodium iodide in the development of new battery technologies. Specifically, it is a key component in a new class of molten sodium batteries designed for grid-scale energy storage. sandia.gov These batteries operate at a significantly lower temperature (around 110°C) compared to traditional sodium-sulfur batteries, which reduces costs and complexity. sandia.gov In this application, sodium iodide is part of a liquid salt mixture, or catholyte, which facilitates the electrochemical reaction. sandia.gov Furthermore, sodium iodide is being investigated as a dopant in polysaccharide polymer electrolytes for sodium-ion batteries, which could lead to safer and more sustainable energy storage solutions. manipal.eduresearchgate.net

In the medical field, novel applications are being developed. A significant area of research is in ophthalmology , specifically for a procedure called transepithelial corneal collagen crosslinking. The addition of sodium iodide to riboflavin (B1680620) solutions has been shown to improve the concentration of riboflavin in the corneal stroma, potentially enhancing the effectiveness of the treatment for conditions like keratoconus. acs.org

In materials science , sodium iodide is being used as a precursor salt to synthesize semi-organic nonlinear optical (NLO) single crystals, such as bis(thiourea) sodium iodide (BTSI). sigmaaldrich.com These materials have potential applications in optical communications and laser technology.

Furthermore, the catalytic properties of sodium iodide are being explored in organic chemistry . Beyond its classic role in the Finkelstein reaction, it has been identified as a highly efficient and chemoselective catalyst for the N-tert-butoxycarbonylation of amines at room temperature, offering a practical and effective method for protecting amine groups in synthetic chemistry. researchgate.net

The table below summarizes these key emerging research areas.

Research AreaSpecific ApplicationKey Findings/Potential Impact
Energy StorageMolten sodium-iodide batteries for grid storage. sandia.govLower operating temperature (110°C), higher voltage (3.6V), and improved safety compared to traditional molten sodium batteries. sandia.gov
Energy StorageDopant in polymer electrolytes for sodium-ion batteries. manipal.eduEnhances energy storage characteristics and ion diffusion, contributing to the development of affordable and clean energy systems. manipal.edu
Medical TechnologyAdditive in riboflavin solutions for corneal crosslinking. acs.orgImproves stromal riboflavin concentration, potentially increasing the efficacy of treatments for corneal diseases. acs.org
Materials SciencePrecursor for nonlinear optical (NLO) crystals. sigmaaldrich.comEnables the synthesis of novel materials for advanced optical and laser applications. sigmaaldrich.com
Organic SynthesisCatalyst for N-tert-butoxycarbonylation of amines. researchgate.netProvides a highly efficient, chemoselective, and practical method for a common chemical protection step. researchgate.net

Unexplored avenues could involve investigating the properties of this compound under extreme conditions of pressure and temperature, exploring its potential role in other catalytic systems, and examining its use in the development of novel sensors or detectors. Further research into the precise crystal structure and dynamics of the dihydrate form using advanced computational and experimental techniques could also unlock new applications.

Q & A

Q. How can researchers prevent oxidation and instability of sodium iodide dihydrate during experimental handling?

this compound is highly hygroscopic and prone to oxidation in air, leading to iodine release and solution discoloration . To mitigate this:

  • Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen).
  • Add trace amounts of sodium hydroxide (0.001–0.01 M) to maintain a pH of 8–9.5 in aqueous solutions, stabilizing the iodide ion (I⁻) against oxidation .
  • Conduct experiments under controlled humidity (<40% RH) to avoid deliquescence.

Q. What methods optimize the solubility of this compound in aqueous solutions for reagent preparation?

this compound has high solubility in water (43.1 g/100 mL at 22.5°C) but may require pH adjustments for stability :

  • Dissolve in deoxygenated water to minimize I⁻ oxidation.
  • For halide-rich systems, alkalize with NaOH (32% solution) to maintain pH >8, preventing HI formation and iodine precipitation .

Q. How is this compound utilized in trace element analysis (e.g., palladium, thallium)?

The compound acts as a complexing agent in microanalytical methods:

  • Palladium detection : Use NaI·2H₂O in acidic media (HCl) to form PdI₄²⁻ complexes, enabling spectrophotometric quantification at 410 nm .
  • Thallium analysis : Combine with bromine water to oxidize Tl⁺ to Tl³+, followed by iodide-mediated precipitation for gravimetric determination .

Advanced Research Questions

Q. What experimental challenges arise when studying this compound’s hydration-dependent phase transitions?

NaI·2H₂O undergoes dehydration at >65°C to anhydrous NaI and exhibits reversible hydration below -13.5°C to form a pentahydrate . Key considerations:

  • Use thermogravimetric analysis (TGA) with controlled heating rates (1–5°C/min) to monitor mass loss.
  • Pair with differential scanning calorimetry (DSC) to identify phase transition enthalpies .
  • Maintain strict humidity control during X-ray diffraction (XRD) to avoid structural artifacts .

Q. How can researchers address contradictions in spectroscopic data caused by iodide oxidation intermediates?

Iodide oxidation generates transient species (e.g., IO⁻, I₃⁻), complicating UV-Vis or Raman interpretations:

  • UV-Vis : Monitor absorbance at 290 nm (I₃⁻) and 350 nm (I₂) to quantify oxidation extent .
  • Raman : Use 514 nm excitation to distinguish I⁻ (112 cm⁻¹) from I₃⁻ (140 cm⁻¹) .
  • Add reducing agents (e.g., Na₂S₂O₃) post-analysis to revert oxidized species for consistent baseline measurements .

Q. What role does this compound play in photocatalytic systems for reactive oxygen species (ROS) generation?

In g-C₃N₄-based photocatalysts, NaI·2H₂O enhances H₂O₂ production via:

  • Electron mediation : I⁻ acts as a hole scavenger, reducing recombination rates (e.g., in SnO₂/g-C₃N₄ hybrids) .
  • pH modulation : Adjust iodide/iodate redox potentials (E° = 0.535 V at pH 7) to optimize ROS yield .

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